

Application Notes and Protocols for Measuring AMG 714 Efficacy in Clinical Studies

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

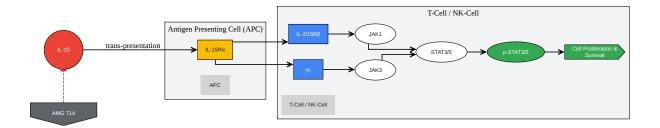
These application notes provide a comprehensive overview of the methodologies for measuring the efficacy of AMG 714, an anti-interleukin-15 (IL-15) monoclonal antibody, in clinical studies. The protocols are based on findings from clinical trials in celiac disease and rheumatoid arthritis.

Introduction to AMG 714 and its Mechanism of Action

AMG 714, also known as ordesekimab or PRV-015, is a fully human immunoglobulin G1-kappa (IgG1κ) monoclonal antibody that targets and neutralizes interleukin-15 (IL-15).[1][2][3] IL-15 is a pro-inflammatory cytokine that plays a crucial role in the development and activation of natural killer (NK) cells and T cells.[4][5] By binding to IL-15, AMG 714 inhibits its interaction with the IL-2Rβ and common γ chain of the IL-15 receptor complex, thereby blocking downstream signaling pathways.[1][3] This mechanism of action makes AMG 714 a potential therapeutic agent for autoimmune and inflammatory diseases where IL-15 is implicated in the pathophysiology, such as celiac disease and rheumatoid arthritis.[4][6][7]

Signaling Pathway of IL-15 and Inhibition by AMG 714





Click to download full resolution via product page

Caption: IL-15 signaling pathway and the inhibitory action of AMG 714.

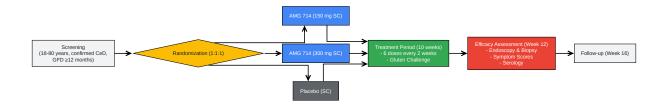
Measuring AMG 714 Efficacy in Celiac Disease

Clinical trials have evaluated the efficacy of AMG 714 in patients with celiac disease, including those with non-responsive celiac disease and refractory celiac disease type II.

Phase 2a Study in Celiac Disease with Gluten Challenge

This study assessed the efficacy and safety of AMG 714 in attenuating the effects of gluten exposure in adults with controlled celiac disease.[8][9][10]





Click to download full resolution via product page

Caption: Workflow for the Phase 2a gluten challenge study in celiac disease.

Inclusion Criteria:

- Age 18-80 years.[8][9]
- Confirmed diagnosis of celiac disease.[8][9]
- Adherence to a gluten-free diet for at least 12 months.[8][9]

Treatment Regimen:

- Patients were randomized to receive subcutaneous injections of AMG 714 (150 mg or 300 mg) or placebo every 2 weeks for 10 weeks (a total of six doses).[8][9]
- A gluten challenge was administered during the treatment period.[10]

Efficacy Endpoints:

- Primary Endpoint: Percentage change from baseline to week 12 in the villous height-to-crypt depth (VHCD) ratio.[4][8][9]
- Secondary Endpoints:
 - Density of CD3-positive intraepithelial lymphocytes (IELs).[8][9]



- Clinical symptoms measured by the Gastrointestinal Symptom Rating Scale (GSRS),
 Celiac Disease GSRS (CeD-GSRS), and Bristol Stool Form Scale (BSFS).[8][9]
- Changes in anti-tissue transglutaminase (tTG) and anti-deamidated gliadin peptide (DGP) antibody titers.[8][9]

Endpoint	Placebo (n=20)	AMG 714 150 mg (n=22)	AMG 714 300 mg (n=22)
Change in VHCD Ratio (%)	-	-2.49 (p=0.73 vs placebo)	6.39 (p=0.34 vs placebo)
Change in CD3+ IEL Density (%)	Increase	-14.32 (nominal p=0.47 vs placebo)	-41.24 (nominal p=0.03 vs placebo)
Diarrhea (BSFS)	-	Nominal p=0.01 vs placebo	Nominal p=0.0002 vs placebo
Anti-tTG & Anti-DGP Antibodies	Increased	No significant difference	No significant difference
Data from a Phase 2a study in adults with celiac disease exposed to a gluten challenge.[8][9]			

Phase 2a Study in Refractory Celiac Disease Type II (RCD-II)

This study evaluated the efficacy and safety of AMG 714 in patients with RCD-II, a rare and serious form of celiac disease.[6][11]

Inclusion Criteria:

- Confirmed diagnosis of RCD-II.[6][11]
- Greater than 20% aberrant IELs as assessed by flow cytometry.[11]



• On a gluten-free diet for at least 6 months.[11]

Treatment Regimen:

- Patients were randomized (2:1) to receive intravenous infusions of AMG 714 (8 mg/kg) or placebo.[6]
- Seven doses were administered over 10 weeks.[6]

Efficacy Endpoints:

- Primary Endpoint: Change in the proportion of aberrant IELs from baseline to week 12.[6][11]
- Secondary Endpoints:
 - Change in Marsh score.[6]
 - Change in VHCD ratio.[6]
 - Change in total IEL count.[6]
 - Symptom improvement (e.g., diarrhea assessed by BSFS, GSRS).[6]

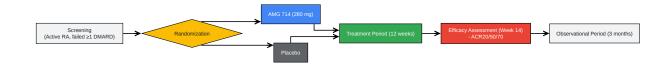


Endpoint	Placebo (n=9)	AMG 714 (n=19)
Change in Aberrant IELs (%)	-	-4.85 (p=0.75 vs placebo)
Change in Marsh Score	-	0.09 (nominal p=0.92 vs placebo)
Change in VHCD Ratio (%)	-	10.67 (nominal p=0.66 vs placebo)
Change in Total IEL Count (%)	-	-12.73 (nominal p=0.69 vs placebo)
Diarrhea (BSFS)	Increased from 22% to 44%	Decreased from 53% to 37% (nominal p=0.0008 vs placebo)
Data from a Phase 2a study in patients with refractory celiac disease type 2.[6]		

Measuring AMG 714 Efficacy in Rheumatoid Arthritis

A Phase II study evaluated the efficacy of AMG 714 in patients with active rheumatoid arthritis (RA).[12][13]

Experimental Protocol



Click to download full resolution via product page

Caption: Workflow for the Phase II study in rheumatoid arthritis.

Inclusion Criteria:



- · Patients with active rheumatoid arthritis.
- Had previously failed treatment with at least one disease-modifying antirheumatic drug (DMARD).

Treatment Regimen:

Twelve-week treatment period with AMG 714.[13]

Efficacy Endpoints:

American College of Rheumatology (ACR) response rates (ACR20, ACR50, ACR70) at week
 14.

Quantitative Data Summary

ACR Response at Week 14	Placebo (n=58)	AMG 714 280 mg (n=55)
ACR50	36% (21 of 58)	53% (29 of 55)
ACR70	21% (12 of 58)	25% (14 of 55)
Data from a Phase II study in patients with active rheumatoid arthritis.		

Safety and Tolerability

Across the clinical trials, AMG 714 has been generally well-tolerated.[14] In the celiac disease study with gluten challenge, treatment-emergent adverse events occurred in a high percentage of patients in both the AMG 714 and placebo groups, with gastrointestinal disorders and injection site reactions being the most common.[8][9] In the RCD-II study, the most common adverse event in the AMG 714 group was nasopharyngitis.[6] No serious adverse events were reported in the gluten challenge study.[8]

Conclusion

The measurement of AMG 714 efficacy in clinical studies relies on a combination of histological, serological, and patient-reported outcomes. In celiac disease, key efficacy



measures include changes in intestinal morphology (VHCD ratio), intraepithelial lymphocyte density, and clinical symptoms. In rheumatoid arthritis, the primary efficacy endpoints are the ACR response rates. These protocols and data provide a framework for designing and evaluating future clinical trials of AMG 714 and other IL-15 targeted therapies.

Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. It is not a substitute for the full clinical study protocols. For complete and detailed information, please refer to the original study publications and clinical trial records.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. tandfonline.com [tandfonline.com]
- 2. amgen.com [amgen.com]
- 3. Strategies to evaluate potential effector function of glycan variants: a case study of ordesekimab (AMG 714 or PRV-015) PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-IL-15 monoclonal antibody for the treatment of coeliac disease: the light at the end of the gluten free diet tunnel? - Popa - Digestive Medicine Research [dmr.amegroups.org]
- 5. researchgate.net [researchgate.net]
- 6. Safety and efficacy of AMG 714 in patients with type 2 refractory coeliac disease: a phase 2a, randomised, double-blind, placebo-controlled, parallel-group study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Safety and efficacy of AMG 714 in adults with coeliac disease exposed to gluten challenge: a phase 2a, randomised, double-blind, placebo-controlled study PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. celiacdiseasecenter.columbia.edu [celiacdiseasecenter.columbia.edu]
- 10. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]



- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. Genmab A/S Says AMG 714 Successful In Phase II Study BioSpace [biospace.com]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. beyondceliac.org [beyondceliac.org]
- To cite this document: BenchChem. [Application Notes and Protocols for Measuring AMG 714 Efficacy in Clinical Studies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b145773#measuring-amg-714-efficacy-in-clinical-studies]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com